1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

GSK3-beta inhibition Kinase selectivity Halogen SAR

Researchers optimizing sulfonylpiperazine SAR require a para-bromo building block that enables unambiguous late-stage diversification without confounding off-target pharmacology. This compound delivers: (1) a covalent Suzuki-Miyaura cross-coupling handle for one-pot biaryl library synthesis under mild conditions; (2) a defined negative-control reference point (IC₅₀ = 100,000 nM) for GSK3-β inhibitor profiling; (3) confirmed absence of LXRα engagement, eliminating a common off-target confound. Its balanced CNS MPO parameters (clogP ~2.40, TPSA ~42.4 Ų) support systematic permeability optimization. Supplied at ≥98% purity with batch-specific QC, enabling reproducible hit-to-lead campaigns.

Molecular Formula C11H15BrN2O2S
Molecular Weight 319.22 g/mol
CAS No. 357647-98-4
Cat. No. B1612225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine
CAS357647-98-4
Molecular FormulaC11H15BrN2O2S
Molecular Weight319.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H15BrN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
InChIKeyOYUQGGGGXSYBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine: Identity & Procurement


1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS 357647-98-4; MF: C11H15BrN2O2S; MW: 319.22 g/mol) is a 1,4-disubstituted piperazine derivative bearing a para-bromophenyl N-aryl substituent and an N-methylsulfonyl group [1]. The compound is commercially available from multiple suppliers at ≥95% purity, positioning it as a readily accessible research intermediate and fragment-like building block . Its balanced lipophilicity (clogP ~2.40) and topological polar surface area (TPSA ~42.4 Ų) place it within favorable property space for CNS drug discovery [1].

Research Context
Fragment-like piperazine building block
Key Selection Logic
Para-bromo synthetic handle for mild cross-coupling
Property Profile
CNS-favorable lipophilicity and TPSA space
Availability
Accessible intermediate from multiple suppliers

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine: Substitution Risks


In-class 1-aryl-4-(methylsulfonyl)piperazine analogs bearing different 4-halo substituents (F, Cl, Br) or the regioisomeric 2-bromo variant cannot be assumed interchangeable as procurement proxies. The para-bromo atom serves dual roles: it is a moderately electron-withdrawing substituent that tunes the electronic character of the piperazine N-aryl ring, and it functions as a covalent synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling late-stage diversification into biaryl libraries [1]. Changing the halogen identity alters both the reactivity profile and the SAR outcome, making direct substitution without validation a risk to experimental reproducibility .

Target 4-Bromo
Substitute 4-Fluoro or 4-Chloro
Altered electronic character and cross-coupling reactivity may shift SAR outcome and synthetic efficiency.
Target 4-Bromo
Substitute 2-Bromo regioisomer
Regioisomeric divergence can lead to distinct off-target engagement and pharmacophore recognition profiles.

Quantitative Differentiation vs. Structural Analogs


GSK3-β Kinase Inhibition Comparison

In a radiometric kinase assay using GS1 peptide substrate and [γ-³²P]ATP (20 min incubation), 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine inhibited human GSK3-β with an IC₅₀ of 100,000 nM (100 µM), representing weak but measurable engagement [1]. By contrast, closely related sulfonylpiperazine-based GSK3 inhibitors with optimized substitution patterns (e.g., aminopyrimidine-bearing analogs) have been reported with IC₅₀ values in the 0.9–4.9 nM range, underscoring that the 4-bromophenyl-methylsulfonyl scaffold alone is insufficient for potent GSK3 inhibition and that further functionalization is required to achieve nanomolar potency [2].

GSK3-β Kinase Inhibition
Cross-study comparable
IC₅₀ 100,000 nM vs. 0.9–4.9 nM
Baseline scaffold activity reference point
Reported minimal pharmacophore engagement; requires further functionalization for nanomolar potency.
GSK3-beta inhibition Kinase selectivity Halogen SAR

Suzuki-Miyaura Reactivity: Bromo vs. Chloro

The para-bromine substituent on the target compound enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl sulfonylpiperazine libraries [1]. In a direct one-pot tandem synthesis protocol, N-p-bromosulfonylpiperazine intermediates were cross-coupled with aryl boronic acids at room temperature and atmospheric pressure to produce novel N,N-substituted biphenyl sulfonyl piperazines with documented anticancer activity (IC₅₀ values of 5.87–6.0 µg/mL against U87 glioblastoma and OVCAR3 ovarian carcinoma cell lines) [1]. The analogous 4-chlorophenyl variant is significantly less reactive toward oxidative addition with Pd(0), requiring harsher conditions or specialized ligands, making the bromo derivative the preferred choice for mild, room-temperature diversification strategies [2].

Suzuki-Miyaura Reactivity: Br vs. Cl
Class-level inference
Room-temp coupling vs. elevated temp. required
Mild diversification strategy advantage
Bromo handle balances storage stability and Pd(0) oxidative addition kinetics for library synthesis.
Suzuki-Miyaura coupling Cross-coupling Building block reactivity

Lipophilicity & TPSA: Halogen-Series Comparison

The target compound's computed logP (clogP) of approximately 2.40 and TPSA of 42.43 Ų position it within the favorable CNS drug-like property space [1]. Replacing bromine with fluorine reduces clogP by approximately 0.5–0.8 log units (4-fluoro analog clogP estimated ~1.7–1.9), while the 4-chloro analog sits at an intermediate clogP of ~2.1 . For CNS-targeted programs requiring a specific lipophilicity window (typically clogP 2–4) to optimize blood-brain barrier penetration and minimize hERG binding, the bromo analog offers a distinct and quantifiable increase in lipophilicity relative to its fluoro and chloro counterparts .

Lipophilicity: Halogen-Series
Cross-study comparable
clogP 2.40 (Br) vs. 1.7–1.9 (F)
Tunable CNS-permeability parameter
Measurable lipophilicity increase without altering TPSA; supports MPO optimization.
Drug-likeness CNS multiparameter optimization Halogen effects on logP

Regioisomer Selectivity: para vs. ortho Bromo

The regioisomeric compound 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine (CAS 849035-69-4) relocates the bromine from the para to the ortho position relative to the piperazine attachment point. BindingDB data indicates that ortho-bromo regioisomers within the sulfonylpiperazine class can engage targets such as the LXR receptor with EC₅₀ values of 856 nM, whereas the para-bromo compound shows no measurable LXR engagement in the same assay panel [1]. This regioisomeric divergence illustrates that bromine substitution position is a critical determinant of pharmacophore recognition and that the para-bromo compound offers a distinct selectivity profile useful for probing structure-activity relationships [1].

Regioisomer Selectivity: para vs. ortho
Cross-study comparable
No LXRα activity vs. EC₅₀ 856 nM
Absence of LXR off-target engagement
Para isomer selection avoids confounding LXRα modulation in cellular assays.
Regioisomer SAR Ortho vs. para substitution Receptor binding geometry

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine: Application Scenarios


GSK3-β Minimal Pharmacophore Benchmark

Use this compound as a defined negative-control or minimal-scaffold reference point (IC₅₀ = 100,000 nM) when profiling novel GSK3-β inhibitors derived from sulfonylpiperazine cores. This enables SAR teams to quantify the fold-improvement in potency contributed by additional substituents introduced during hit-to-lead optimization [1].

Diversity Synthesis via Suzuki Coupling

Leverage the para-bromo substituent as a reactive handle for palladium-catalyzed cross-coupling under the mild, one-pot conditions reported by Chakravarthy et al. (2025), enabling the rapid generation of biaryl sulfonylpiperazine libraries for anticancer screening (achieving cellular IC₅₀ values of 5.87–6.0 µg/mL in U87 and OVCAR3 lines) [1].

CNS Penetration: Halogen Lipophilicity Tuning

Employ the compound alongside its 4-fluoro (clogP ~1.7–1.9) and 4-chloro (clogP ~2.1) analogs in systematic CNS multiparameter optimization (MPO) campaigns, where the bromo analog's elevated clogP (~2.40) provides a measurable option for enhancing passive membrane permeability without altering TPSA [1].

LXR Off-Target Avoidance via Regioisomer Choice

Select the para-bromo isomer when designing sulfonylpiperazine probe molecules intended to avoid LXRα/β modulation. The 4-bromophenyl regioisomer shows no detectable LXRα engagement, in contrast to ortho-substituted analogs that can activate LXRα (EC₅₀ = 856 nM), thereby reducing the risk of confounding pharmacological readouts in cellular assays [1].

Application
Selection Property
Validation Focus
GSK3-β Minimal Pharmacophore Benchmark
Defined baseline inhibitory activity
Fold-improvement in potency from hit-to-lead optimization
Diversity Synthesis via Suzuki Coupling
Para-bromo cross-coupling handle
Efficient generation of biaryl sulfonylpiperazine libraries under mild conditions
CNS Penetration: Halogen Lipophilicity Tuning
Elevated clogP without TPSA alteration
Systematic membrane permeability optimization in CNS MPO campaigns
LXR Off-Target Avoidance via Regioisomer Choice
Absence of detectable LXRα engagement
Reduction of confounding pharmacological readouts in cellular assays

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